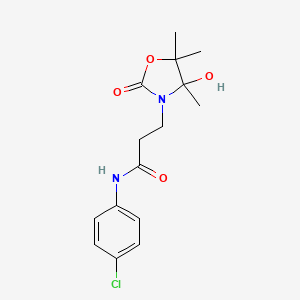![molecular formula C14H12BrN3O B4329205 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B4329205.png)
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol
Overview
Description
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol, also known as BI-2536, is a small molecule inhibitor that selectively targets polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in regulating cell division and is overexpressed in many types of cancer. BI-2536 has been extensively studied for its potential as an anti-cancer agent.
Mechanism of Action
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol selectively inhibits PLK1, which is involved in regulating cell division. PLK1 inhibition disrupts the proper formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and physiological effects:
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It also inhibits angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol has been widely used in preclinical studies to investigate its potential as an anti-cancer agent. Its selectivity for PLK1 makes it a useful tool for studying the role of this kinase in cancer biology. However, its potency and specificity may vary depending on the cell type and experimental conditions used.
Future Directions
There are several potential future directions for research on 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol. One area of interest is the development of combination therapies that include 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol with other anti-cancer agents. Another area of focus is the development of biomarkers that can predict which patients are most likely to respond to 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol treatment. Finally, there is ongoing research into the development of more potent and selective PLK1 inhibitors.
Scientific Research Applications
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol has been studied extensively in preclinical and clinical trials for its potential as an anti-cancer agent. It has shown promising results in inhibiting tumor growth and inducing cell death in various types of cancer, including breast, lung, and prostate cancer.
properties
IUPAC Name |
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c15-11-4-5-13(19)10(6-11)7-16-12-3-1-2-9-8-17-18-14(9)12/h1-6,8,16,19H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFTWRCBDZRFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=C(C=CC(=C3)Br)O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4329126.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B4329133.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4329140.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4329141.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide](/img/structure/B4329150.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-2-naphthylpropanamide](/img/structure/B4329159.png)

![1-[(4-chlorophenyl)thio]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4329176.png)
![N-(4-fluorophenyl)-2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetamide](/img/structure/B4329181.png)
![(3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4329187.png)

![N-1,3-benzodioxol-5-yl-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4329196.png)
![8-[4-(2-methoxyethyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329207.png)
![8-[4-(3-hydroxypropyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329219.png)